Bivalent vs. Monovalent Cysteine Analogs
S,S-Butanediyldi-L-cysteine (MW = 296.41 g/mol, C10H20N2O4S2) is a bivalent, symmetrical cross-linker containing two full L-cysteine residues . In contrast, the mono-S-alkylated analog S-butyl-D-cysteine (MW = 177.26 g/mol, C7H15NO2S) contains only a single cysteine moiety and a single amino/carboxyl pair [1]. This structural distinction means that S,S-butanediyldi-L-cysteine provides a defined 1:2 stoichiometry (one linker to two functional groups), whereas S-butyl-D-cysteine operates as a monovalent functionalization agent. For applications requiring symmetrical cross-linking or the introduction of paired reactive handles, the bivalent architecture is non-substitutable .
| Evidence Dimension | Molecular Weight and Cysteine Content |
|---|---|
| Target Compound Data | MW 296.41 g/mol; 2 cysteine residues; C10H20N2O4S2; 2 amino groups; 2 carboxyl groups |
| Comparator Or Baseline | S-Butyl-D-cysteine (CAS 4134-56-9): MW 177.26 g/mol; 1 cysteine residue; C7H15NO2S; 1 amino group; 1 carboxyl group |
| Quantified Difference | 119.15 g/mol higher MW; 2× cysteine content; 2× functional group density |
| Conditions | Structural comparison based on molecular formula and SMILES data |
Why This Matters
This bivalent architecture enables stoichiometrically controlled cross-linking and conjugate assembly that is impossible with monovalent analogs, directly affecting procurement decisions for bioconjugation and peptide engineering applications.
- [1] ChemWhat. S-Butyl-D-cysteine CAS 4134-56-9. View Source
